4-tert-Butyl-o-thiocresol

Übersicht

Beschreibung

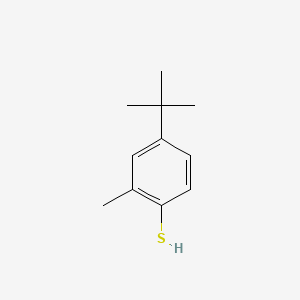

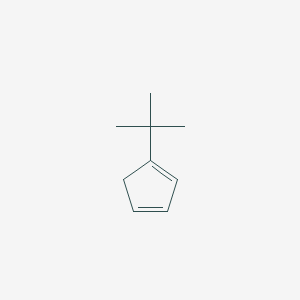

4-tert-Butyl-o-thiocresol is an organic compound with unique properties that make it valuable in various applications. It has a thiophenol ring attached to a tert-butyl group and a hydroxyl group, giving it stability and reactivity . The compound is sparingly soluble in water but dissolves well in organic solvents .

Synthesis Analysis

The synthesis of 2-tert-butyl-4-methylphenol, a compound similar to this compound, is of great significance because of its wide application in industry. An efficient and mild method for the alkylation of p-cresol and tert-butyl alcohol has been established .Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring attached to a tert-butyl group and a hydroxyl group, which imparts stability and reactivity to the compound .Chemical Reactions Analysis

In general, unsymmetrical ketones can be converted to sp3 secondary alcohols by reducing the sp2 carbonyl group. This reaction creates a new asymmetric center, and the stereochemical outcome depends on the side of the carbonyl group that is attacked by the reagent .Physical and Chemical Properties Analysis

This compound is an organic compound with a unique set of properties that make it useful in various applications. Its molecular structure consists of a thiophene ring attached to a tert-butyl group and a hydroxyl group, which imparts stability and reactivity to the compound. It is sparingly soluble in water but dissolves well in organic solvents like ethanol, methanol, and ether .Wissenschaftliche Forschungsanwendungen

Arylation in Heterocyclic Core Synthesis

4-tert-Butyl-o-thiocresol, through its derivatives, plays a role in the synthesis of heterocyclic cores of thiopeptide antibiotics. Martin et al. (2008) describe the use of tert-butyl 4-thiazolecarboxylate in Pd(0)-catalyzed regioselective C-2 (hetero)arylation, leading to valuable components for thiopeptides antibiotics synthesis (Martin, Verrier, Hoarau, & Marsais, 2008).

Antioxidant Research

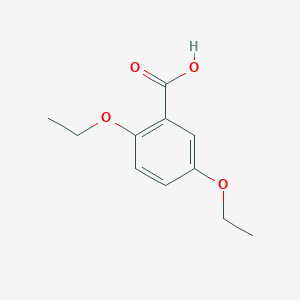

Research by Cummings et al. (1985) explored the oxidative metabolism of 3-tert-butyl-4-hydroxyanisole, a compound related to this compound. This study provided insights into its conversion to various metabolites, contributing to understanding the biological effects of such antioxidants (Cummings, Ansari, Guengerich, Crouch, & Prough, 1985).

Enzymatic Induction and Cancer Protection

Benson, Hunkeler, and Talalay (1980) investigated the role of antioxidants, including compounds related to this compound, in enhancing the activity of enzymes that protect against carcinogenesis and toxicity. Their findings indicated that such compounds might contribute to the defense against chemical carcinogens (Benson, Hunkeler, & Talalay, 1980).

Synthesis of Complexes for Drug Discovery

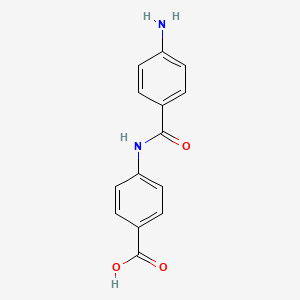

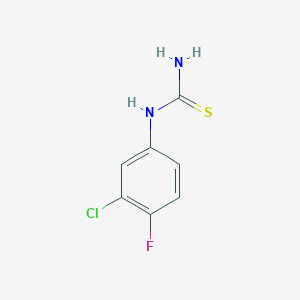

Ruswanto et al. (2021) demonstrated the synthesis of a Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex, derived from tert-butyl compounds. This work is significant in drug discovery, particularly in the development of anticancer drugs, showcasing the versatility of tert-butyl compounds in medicinal chemistry (Ruswanto, Wulandari, Mardianingrum, & Cantika, 2021).

Fmoc-based Synthesis in Peptide Research

Raz and Rademann (2011) utilized tert-butyl thioesters, which are related to this compound, in the synthesis of peptide thioestersfor Fmoc-based solid-phase peptide synthesis. This approach highlights the stability of tert-butyl thioesters and their applicability in peptide chemistry, essential for pharmaceutical and biochemical research (Raz & Rademann, 2011).

Quantum Dot Solar Cells

Boschloo, Häggman, and Hagfeldt (2006) explored the use of 4-tert-butylpyridine in redox electrolytes for dye-sensitized TiO2 solar cells. Their research demonstrated how 4-tert-butylpyridine enhances solar cell performance by affecting the surface charge of TiO2 and reducing electron recombination. This finding is crucial in the field of renewable energy, particularly for improving the efficiency of solar cells (Boschloo, Häggman, & Hagfeldt, 2006).

Catalytic Asymmetric Oxidation

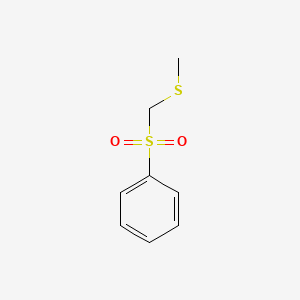

Cogan et al. (1998) described the catalytic asymmetric oxidation of tert-butyl disulfide, which is structurally similar to this compound. Their study showcases the synthesis of various chiral tert-butanesulfinyl compounds, which are significant in asymmetric synthesis and pharmaceutical manufacturing (Cogan, Liu, Kim, Backes, & Ellman, 1998).

Safety and Hazards

4-tert-Butyl-o-thiocresol may cause severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It may also cause cancer and is harmful if swallowed or in contact with skin . Safety precautions must be taken when handling this compound to prevent health risks .

Eigenschaften

IUPAC Name |

4-tert-butyl-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16S/c1-8-7-9(11(2,3)4)5-6-10(8)12/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUZJXKYBSMFDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3051751 | |

| Record name | 4-tert-Butyl-2-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15570-10-2 | |

| Record name | 4-tert-Butyl-o-thiocresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butyl-o-thiocresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47207 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butyl-2-methylthiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3051751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-TERT-BUTYL-O-THIOCRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI73741492 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B1596467.png)

![2-(4'-Methyl-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1596477.png)